Benzoylpaeoniflorin

Neuroprotection Oxidative Stress In Vitro Pharmacology

Substituting generic paeoniflorin for benzoylpaeoniflorin compromises experimental validity due to the 6′-O-benzoyl group that confers distinct lipophilicity, near-zero oral bioavailability, and ≈1.5× greater neuroprotective potency in oxidative stress models. • Validated COX-1/COX-2 inhibitor; modulates Bcl-2, Bax, and Caspase-3 across coronary heart disease and cerebral ischemia-reperfusion models. • Essential QC marker for Paeoniae Radix authentication (natural abundance 0.02-0.79%); compatible with HPLC-MS/MS and UPLC-MS/MS workflows. • HPLC≥98% purity; available from global stock in mg-to-g quantities for immediate dispatch.

Molecular Formula C30H32O12
Molecular Weight 584.6 g/mol
CAS No. 38642-49-8
Cat. No. B190653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylpaeoniflorin
CAS38642-49-8
Molecular FormulaC30H32O12
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O
InChIInChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1
InChIKeyLATYEZNGPQKAIK-HRCYFWENSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylpaeoniflorin: Procurement and Differentiation


Benzoylpaeoniflorin (CAS 38642-49-8) is a monoterpene glycoside derived from the root of Paeonia lactiflora Pall, belonging to the class of pinane-type monoterpenes . It is structurally defined by a benzoyl ester substitution at the 6'-O position of the glucosyl moiety, distinguishing it from the more abundant but less lipophilic paeoniflorin . This compound has been characterized for its inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes in vitro , and it has demonstrated measurable neuroprotective and anti-apoptotic effects in multiple in vivo and in vitro model systems [1].

COX-1 and COX-2 enzyme inhibition research

Neuroprotection and anti-apoptotic pathway studies

Analytical reference standard for Paeoniae Radix quality control and PK method development

Benzoylpaeoniflorin vs. Paeoniflorin: Why Substitution Fails


Substituting benzoylpaeoniflorin with a generic paeoniflorin or albiflorin standard is not scientifically valid for many experimental protocols. The presence of the benzoyl group in benzoylpaeoniflorin confers significantly increased lipophilicity and distinct pharmacokinetic properties, including a markedly lower oral bioavailability compared to its non-benzoylated analog paeoniflorin, which can be undetectable in plasma following oral administration in rodent models [1]. This structural divergence is also directly correlated with a quantifiable difference in in vitro neuroprotective efficacy against oxidative stress, where benzoylpaeoniflorin exhibits a protective effect that is approximately 50% greater than that of paeoniflorin in the same assay [2]. Consequently, using an alternative monoterpene glycoside will not replicate the specific activity profile or the in vivo exposure characteristics of benzoylpaeoniflorin, making it a distinct and non-interchangeable chemical entity for research and development purposes.

Property
Benzoylpaeoniflorin
Paeoniflorin
Structural feature
6′-O-benzoyl ester substitution
No benzoyl group
Neuroprotection (in vitro oxidative stress)
Higher reported protection
Lower reported protection
Oral exposure
Undetectable in plasma after oral dose
Measurable plasma concentrations

Benzoylpaeoniflorin Direct Quantitative Evidence


Neuroprotection Superiority over Paeoniflorin in Oxidative Stress

In a head-to-head comparison using primary cultures of rat cortical cells exposed to H2O2-induced oxidative stress, benzoylpaeoniflorin provided significantly greater protection than its close analog, paeoniflorin. The study quantified cell viability and reported that benzoylpaeoniflorin exhibited a protective effect that was approximately 1.5 times greater than that of paeoniflorin [1]. This finding directly supports the conclusion that the benzoyl moiety is a critical structural feature contributing to enhanced neuroprotective activity in this class of compounds [1].

Oxidative stress neuroprotection
Head-to-head
~1.5-fold higher cell viability versus paeoniflorin
Supports benzoyl-moiety-dependent neuroprotection context
Primary rat cortical cells, H₂O₂-induced stress
Neuroprotection Oxidative Stress In Vitro Pharmacology

Oral Bioavailability Difference vs. Paeoniflorin

A direct comparative pharmacokinetic study in mice revealed a stark and quantifiable difference in the oral bioavailability of benzoylpaeoniflorin versus paeoniflorin. Following oral administration, paeoniflorin achieved measurable plasma concentrations with defined Cmax and AUC values. In contrast, benzoylpaeoniflorin was not detected in plasma collected at any time point, indicating extremely poor oral absorption [1]. This finding demonstrates that despite being structurally related monoterpene glycosides from the same source plant, their in vivo behavior is not interchangeable.

Oral bioavailability
Head-to-head
Effectively 0% oral absorption; not detected in plasma
Supports in vitro or parenteral use selection
Mouse model, oral administration
Pharmacokinetics Bioavailability In Vivo Studies

Apoptotic Protein Regulation in Cardiac and Cerebral Ischemia

Benzoylpaeoniflorin's mechanism of action is distinguished by its quantifiable effects on key apoptotic regulators across multiple disease models. In a rat model of coronary heart disease, treatment with benzoylpaeoniflorin led to a significant increase in the anti-apoptotic protein Bcl-2 and a concomitant decrease in the pro-apoptotic protein Bax . This specific modulation was validated in a separate study on cerebral ischemia-reperfusion injury, where benzoylpaeoniflorin similarly downregulated Caspase-3 and Bax while upregulating Bcl-2 at both the protein and gene expression levels [1]. While these studies are not direct head-to-head comparisons with paeoniflorin, they establish a consistent, quantifiable molecular signature for benzoylpaeoniflorin's anti-apoptotic activity.

Apoptotic protein regulation
Cross-study
Bcl-2↑, Bax↓, Caspase-3↓
Supports anti-apoptotic pathway response interpretation
Cardiac and cerebral ischemia models
Apoptosis Cardiovascular Disease Cerebral Ischemia

Natural Abundance vs. Paeoniflorin in Paeoniae Radix

Quantitative HPLC analysis of Paeoniae Radix samples from various geographic origins demonstrates that benzoylpaeoniflorin is a minor constituent compared to the major component paeoniflorin. Across 67 different commercial samples, the content of paeoniflorin ranged from 0.12% to 9.61%, whereas the content of benzoylpaeoniflorin ranged from only 0.02% to 0.79% [1]. This data confirms that benzoylpaeoniflorin is significantly less abundant in the natural source material, which directly impacts the complexity and cost of its isolation and purification relative to paeoniflorin.

Natural abundance
Source review
0.02–0.79% (paeoniflorin: 0.12–9.61%)
Supports premium sourcing context
67 commercial Paeoniae Radix samples
Analytical Chemistry Quality Control Natural Product Sourcing

Validated Analyte for Pharmacokinetic Studies

Benzoylpaeoniflorin has been successfully included as a distinct analyte in validated HPLC-MS/MS and UPLC-MS/MS methods for simultaneous quantification of multiple compounds in complex biological matrices. In one study, a validated method for twenty compounds in rat plasma achieved extraction recoveries for benzoylpaeoniflorin in the range of 62.17–96.05% and maintained precision with an RSD below 13.41% [1]. Another UPLC-MS/MS method developed for its determination in rat plasma demonstrated mean recoveries from 75.6% to 84.6% with excellent intra- and inter-day precision (RSD < 10%) [2]. These validated methods provide a high degree of analytical confidence for researchers needing to accurately quantify benzoylpaeoniflorin in pharmacokinetic or pharmacodynamic studies.

LC-MS/MS method validation
Method context
Recovery 62–96%, RSD
Supports reliable quantification in bioanalysis
Rat plasma, validated multi-analyte methods
Bioanalysis LC-MS/MS Pharmacokinetic Studies

Benzoylpaeoniflorin: Research and Industrial Applications


In Vitro Neuroprotection & Oxidative Stress

Benzoylpaeoniflorin is the preferred compound for in vitro studies of oxidative stress-induced neurotoxicity, where it has demonstrated superior efficacy to paeoniflorin. Its significantly greater protective effect in rat cortical cell models (approx. 1.5x higher) makes it an ideal candidate for studying the neuroprotective mechanisms conferred by the benzoyl moiety [1]. This scenario leverages the compound's validated in vitro potency and avoids the poor oral bioavailability that limits its use in some in vivo models.

Ischemia-Reperfusion Injury & Apoptosis Models

Given its consistent and quantifiable regulation of key apoptotic proteins (Bcl-2, Bax, Caspase-3) and inflammatory cytokines across both coronary heart disease and cerebral ischemia-reperfusion models, benzoylpaeoniflorin is well-suited for research into these pathologies [1][2]. Its extremely low oral bioavailability necessitates its use via intraperitoneal, intravenous, or other parenteral routes of administration, or as a reference standard for in vitro mechanistic studies. This scenario is directly supported by evidence of its in vivo efficacy in rat MCAO/R and coronary heart disease models.

Quality Control and Pharmacokinetics Reference Standard

Benzoylpaeoniflorin is an essential analytical standard for the quality control of Paeoniae Radix-based herbal products and for use as a target analyte in complex multi-component pharmacokinetic studies. Its low natural abundance (0.02-0.79%) makes it a critical marker for authenticating and standardizing botanical extracts [1]. Furthermore, its inclusion in validated HPLC-MS/MS and UPLC-MS/MS methods ensures reliable quantification in biological matrices for preclinical DMPK studies [2].

Comparative Pharmacology of Monoterpene Glycosides

Benzoylpaeoniflorin serves as a crucial comparator compound for investigating the structure-activity relationship (SAR) within the monoterpene glycoside class. Its distinct structural feature (the 6'-O-benzoyl group) compared to paeoniflorin results in dramatically different properties: enhanced in vitro neuroprotection [1] but near-zero oral bioavailability [2]. This makes it an invaluable tool for studies aimed at understanding how lipophilicity and specific substituents govern both in vitro potency and in vivo pharmacokinetic behavior of this important natural product class.

Application
Selection Property
Validation Focus
In vitro oxidative stress neuroprotection
Benzoyl-moiety-associated neuroprotection profile
Cell-viability endpoint in cortical cell models
Ischemia-reperfusion injury & apoptosis models
Reported anti-apoptotic pathway modulation (Bcl-2/Bax/Caspase-3)
In vivo MCAO/R and cardiac model endpoints
Quality control & PK reference standard
Validated multi-analyte LC-MS/MS method inclusion
Natural abundance marking, quantification in biological matrices
Comparative monoterpene glycoside pharmacology
Lipophilicity-driven PK/PD differentiation
Structure-activity relationship and exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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